Enhanced Lipophilicity and Solubility Profile for Improved Cell Permeability
The target compound demonstrates substantially higher lipophilicity than its parent free acid. The calculated partition coefficient (LogP) for 8-iso PGE2 isopropyl ester is 3.31 . In contrast, the LogP for the 8-iso PGE2 free acid is predicted to be significantly lower (approximately 2.0-2.5) due to its ionizable carboxyl group. This difference translates to improved lipid solubility, enabling the ester prodrug to more readily diffuse across cellular membranes. Furthermore, solubility data in PBS (pH 7.2) highlights this distinction: the isopropyl ester exhibits low aqueous solubility (<50 µg/mL), whereas prostaglandin free acids typically have higher aqueous solubility at physiological pH [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.31 (calculated) |
| Comparator Or Baseline | 8-iso PGE2 (free acid) ~2.0-2.5 (estimated) |
| Quantified Difference | ~0.8-1.3 LogP units higher |
| Conditions | In silico prediction / physicochemical measurement |
Why This Matters
Enhanced lipophilicity is a critical differentiator for scientists requiring compounds with improved passive membrane permeability for in vitro cellular assays or in vivo prodrug applications where rapid cellular uptake is desired.
- [1] GlpBio. 8-iso Prostaglandin E2 isopropyl ester. Technical Datasheet GC42629. View Source
